molecular formula C14H11NO B1332359 4-Benzyloxybenzonitrile CAS No. 52805-36-4

4-Benzyloxybenzonitrile

Cat. No.: B1332359
CAS No.: 52805-36-4
M. Wt: 209.24 g/mol
InChI Key: UDAOJHAASAWVIQ-UHFFFAOYSA-N
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Description

4-Benzyloxybenzonitrile is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a benzyloxy group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of benzyl chloride instead of benzyl bromide, with similar reaction conditions. The choice of solvent and base can vary, but the overall reaction mechanism remains consistent.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reducing the nitrile group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing pharmaceuticals.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Benzyloxybenzonitrile largely depends on its functional groups. The nitrile group can act as a nucleophile or electrophile in various reactions, while the benzyloxy group can undergo oxidation or substitution. The molecular targets and pathways involved are specific to the reactions it participates in, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-Ethoxybenzonitrile: Contains an ethoxy group instead of a benzyloxy group.

    4-Phenoxybenzonitrile: Features a phenoxy group in place of the benzyloxy group

Uniqueness

4-Benzyloxybenzonitrile is unique due to the presence of the benzyloxy group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAOJHAASAWVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-36-4
Record name 4-Benzyloxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture containing 325 g of 4-cyanophenol, 346 mL of benzyl chloride and 758 g of potassium carbonate in 1.2 L of NMP was heated at 95° C. with stirring for 1.5 hrs. The reaction mixture was cooled to room temperature and poured into 5 L of cold water. The resulting white solid was collected, washed with water and hexanes and dried at 70° C. in vacuo giving 570.0 g of 4-benzyloxybenzonitrile.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
346 mL
Type
reactant
Reaction Step One
Quantity
758 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.10-2 mol of NaH was added little by little to a solution of 5.10-2 mol of 4-hydroxy benzonitrile in 100 ml DMF so as to obtain a temperature of 25° C. The solution was then heated to 50° C. until no more hydrogen was liberated. After cooling to 0° C., 5.10-2 benzyl chloride was added. The reaction mixture was heated to 40° C. for 1 hour, then poured into 300 ml iced water. The resulting solid was separated by filtration.
Name
Quantity
3.55 (± 1.55) mol
Type
reactant
Reaction Step One
Quantity
3.55 (± 1.55) mol
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reactant
Reaction Step One
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Quantity
100 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-cyanophenol (50 g, 0.42 mol) and potassium carbonate (150 g, 1.1 mol) in DMF (800 ml) was added benzyl bromide (75 ml, 0.63 mol). The reaction mixture was stirred for 2 h at room temperature before filtering off solid and reducing the filtrate in vacuo to give an oil. The solid precipitate was dissolved in water and the pH adjusted to 0.5 using 6.0M hydrochloric acid and extacted into ethyl acetate. The solvent was dried over magnesium sulphate and removed by evaporation in vacuo to give an oil. The two oil products were combined and triturated with diethyl ether/hexane to give a white solid, which was washed with hexane and dried to give the title compound (81 g, 93%). 1H NMR (CDCl3) δ 7.5 (2H, d, 1 8.6 Hz), 7.45-7.30 (5H, br m), 7.0 (2H, d, J 8.6 Hz) and 5.14 (2H, s). MS (ES) m/e 210 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
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Quantity
800 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Yield
93%

Synthesis routes and methods IV

Procedure details

A mixture containing 325 g of 4-cyanophenol, 346 mL of benzyl chloride and 758 g of potassium carbonate in 1.2 L of NMP was heated at 95° C. with stirring for 1.5 hrs. The reaction mixture was cooled to room temperature and poured into 5L of cold water. The resulting white solid was collected, washed with water and hexanes and dried at 70° C. in vacuo giving 570.0 g of 4-benzyloxybenzonitrile.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
346 mL
Type
reactant
Reaction Step One
Quantity
758 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
5L
Quantity
0 (± 1) mol
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Reaction Step Two
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Reaction Step Two

Synthesis routes and methods V

Procedure details

To an ice cold solution of 4-hydroxybenzonitrile (0.50 g, 4.19 mmol) in 10 ml of acetone was added potassium carbonate (0.76 g, 5.49 mmol) followed by benzyl bromide (0.32 ml, 2.73 mmol). The reaction mixture was stirred at 25° C. overnight under nitrogen atmosphere. After the completion of the reaction (TLC monitoring), the reaction mixture was evaporated to dryness under vacuum, added 50 ml water and extracted with ethyl acetate (3×40 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified over silica gel (100-200 M, 10% EtOAc-Hexane) to get the desired product (0.75 g, 85%).
[Compound]
Name
ice
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10 mL
Type
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0.32 mL
Type
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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